![molecular formula C18H17NO B12610755 N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide CAS No. 649558-96-3](/img/structure/B12610755.png)
N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide
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Overview
Description
N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound consists of a benzamide core with a phenyl ring substituted at the 2-position with a cyclopent-2-en-1-yl group. The presence of both aromatic and alicyclic components in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide typically involves the reaction of 2-(cyclopent-2-en-1-yl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 2-(cyclopent-2-en-1-yl)aniline in an appropriate solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add benzoyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
- The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the cyclopent-2-en-1-yl group can influence the compound’s binding affinity and specificity towards its targets. Additionally, the benzamide core can participate in hydrogen bonding and hydrophobic interactions, further contributing to its mechanism of action.
Comparison with Similar Compounds
N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide can be compared with similar compounds such as:
N-[2-(Cyclopent-1-en-1-yl)phenyl]benzamide: Similar structure but with a different position of the double bond in the cyclopentyl ring.
N-[2-(Cyclohex-2-en-1-yl)phenyl]benzamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
N-[2-(Cycloprop-2-en-1-yl)phenyl]benzamide: Similar structure but with a cyclopropyl ring instead of a cyclopentyl ring.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and applications in various fields.
Biological Activity
N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effectiveness against various pathogens, and its potential therapeutic uses.
Chemical Structure and Properties
This compound features a cyclopentene moiety attached to a phenyl group, which contributes to its unique chemical properties. The compound can be synthesized through various organic reactions, making it a versatile building block for further chemical modifications.
Antiviral Activity
Recent studies have shown that N-phenyl benzamides, including compounds structurally related to this compound, exhibit significant antiviral properties against enteroviruses, particularly Coxsackie Virus A9 (CVA9).
The antiviral mechanism involves direct binding to the viral capsid, stabilizing the virion and preventing uncoating. In vitro assays demonstrated that these compounds effectively inhibited viral replication at low concentrations (EC50 values around 1 µM), with minimal cytotoxicity observed in host cells .
Case Studies
A notable case study involved the evaluation of two specific N-phenyl benzamides (CL212 and CL213), which were tested against CVA9. These compounds showed high efficacy with cell viability rates of 70% and 80% at a concentration of 10 µM, indicating their potential as antiviral agents .
Anticancer Activity
This compound has also been investigated for its anticancer properties. The compound has been shown to possess selective antiproliferative effects against various cancer cell lines.
In Vitro Studies
In vitro studies revealed that the compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and BxPC-3 (pancreatic adenocarcinoma). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as promising indicators of its anticancer potential .
Comparison with Other Compounds
When compared to other benzamide derivatives, this compound demonstrated superior activity against certain cancer types, suggesting that structural modifications can enhance biological efficacy. For instance, compounds with additional functional groups or different ring structures showed varying levels of potency against similar cancer cell lines.
Enzyme Inhibition
In addition to its antiviral and anticancer activities, this compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. Studies have indicated that related benzamide compounds can inhibit acetylcholinesterase (AChE) and carbonic anhydrase (CA) enzymes at nanomolar concentrations, highlighting their potential in treating neurodegenerative diseases and other conditions influenced by these enzymes .
Summary of Biological Activities
Properties
CAS No. |
649558-96-3 |
---|---|
Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
N-(2-cyclopent-2-en-1-ylphenyl)benzamide |
InChI |
InChI=1S/C18H17NO/c20-18(15-10-2-1-3-11-15)19-17-13-7-6-12-16(17)14-8-4-5-9-14/h1-4,6-8,10-14H,5,9H2,(H,19,20) |
InChI Key |
DZQHBOQWLJKANX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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